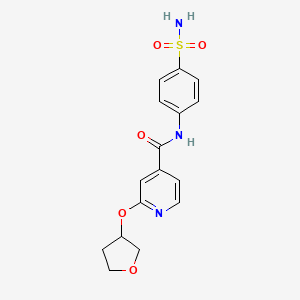
N-(4-sulfamoylphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-sulfamoylphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide, also known as Sulfamoxole, is a sulfonamide antibiotic that has been used to treat various bacterial infections. It was first synthesized in 1960 and has been extensively studied for its pharmacological properties and potential applications in scientific research.
Scientific Research Applications
AMPA Receptor Potentiation for Cognitive Deficits in Schizophrenia
- Research by Shaffer et al. (2015) identified a tetrahydrofuran ether class of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators. Their work led to the discovery of N-{(3S,4S)-4-[4-(5-cyano-2-thienyl)phenoxy]tetrahydrofuran-3-yl}propane-2-sulfonamide (PF-04958242), showing promise for treating cognitive deficits in schizophrenia patients (Shaffer et al., 2015).
Synthesis and Anticonvulsant Activity
- A study by Hasan et al. (2011) explored the synthesis of N-[3-chloro-2-(substitutedphenyl)-4-oxo-azetidin-1-yl]isonicotinamide derivatives. Their research demonstrated significant anticonvulsant activity in one of the synthesized compounds, offering potential for novel anticonvulsant therapies (Hasan et al., 2011).
Sulfonic Ester Reactivity and Biological Activity
- Kijewska et al. (2021) investigated sulfonic esters of N-oxyimides, focusing on their unique reactivity and broad range of biological activities. The study provided insights into the reactivity of these compounds toward different types of amines and their potential as serine protease inhibitors (Kijewska et al., 2021).
Corrosion Inhibition on Mild Steel
- Research by Yadav et al. (2015) focused on isonicotinamide derivatives as corrosion inhibitors. They investigated the effects of these compounds on mild steel in acidic media, showcasing their potential in industrial applications (Yadav et al., 2015).
Sulfamic Acid Catalyzed Synthesis for Pharmacological Activity
- A study by Bhirud et al. (2020) highlighted the synthesis of 3,5-[(sub)phenyl]-1H-pyrazole bearing N1-isonicotinoyl derivatives. These compounds exhibited notable anti-mycobacterial and antibacterial activities, as well as anti-cancer effects, indicating their potential in medical applications (Bhirud et al., 2020).
Xanthine Oxidase Inhibition
- Zhang et al. (2019) investigated N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as novel xanthine oxidase inhibitors. This research provided insights into the development of more potent inhibitors for therapeutic applications (Zhang et al., 2019).
properties
IUPAC Name |
2-(oxolan-3-yloxy)-N-(4-sulfamoylphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c17-25(21,22)14-3-1-12(2-4-14)19-16(20)11-5-7-18-15(9-11)24-13-6-8-23-10-13/h1-5,7,9,13H,6,8,10H2,(H,19,20)(H2,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCLQFNCGSCZPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one hydrochloride](/img/structure/B2705616.png)


![methyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2705620.png)


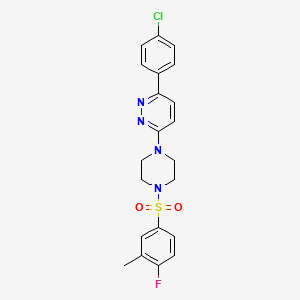
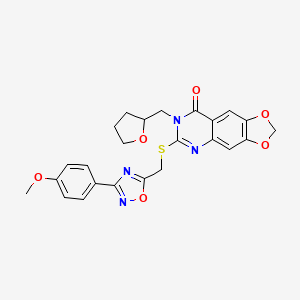
![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-methoxybenzenecarboxamide](/img/structure/B2705633.png)
![Methyl 1-azabicyclo[3.2.1]octane-5-carboxylate](/img/structure/B2705634.png)
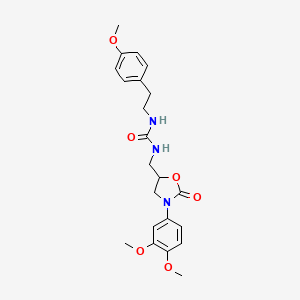
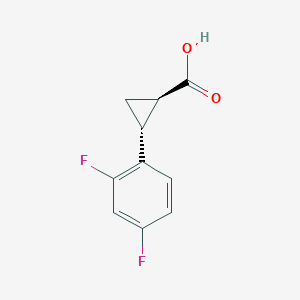
![7-ethyl-8-methyl-3-(4-phenylpiperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2705638.png)
![2,4-Dichloro-5-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzoic acid](/img/structure/B2705639.png)